Propionamide, 3,3'-trithiodi-

Description

BenchChem offers high-quality Propionamide, 3,3'-trithiodi- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propionamide, 3,3'-trithiodi- including the price, delivery time, and more detailed information at info@benchchem.com.

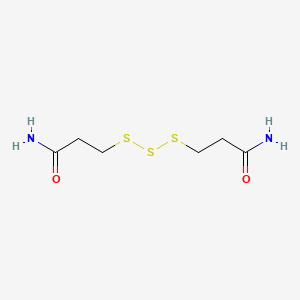

Structure

3D Structure

Properties

CAS No. |

63915-98-0 |

|---|---|

Molecular Formula |

C6H12N2O2S3 |

Molecular Weight |

240.4 g/mol |

IUPAC Name |

3-[(3-amino-3-oxopropyl)trisulfanyl]propanamide |

InChI |

InChI=1S/C6H12N2O2S3/c7-5(9)1-3-11-13-12-4-2-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) |

InChI Key |

XNCLQWUEWKYSQF-UHFFFAOYSA-N |

Canonical SMILES |

C(CSSSCCC(=O)N)C(=O)N |

Origin of Product |

United States |

Reagent Handling and Safety:

Thiols: 3-mercaptopropionamide, the likely precursor, is a thiol and is expected to have a strong, unpleasant odor. On a larger scale, effective containment and ventilation systems, including scrubbers, are essential to manage the odor and potential toxicity.

Sulfur Dichloride (SCl₂): This reagent is highly corrosive, toxic, and moisture-sensitive. Its use on a preparative scale requires specialized handling procedures, including closed-system transfers and operation in a well-ventilated fume hood or glovebox. The reaction is also highly exothermic and requires careful temperature control.

Reaction Control and Optimization:

Temperature Management: The formation of the trithio- bond is an exothermic process. Effective heat dissipation is crucial to prevent side reactions, such as the formation of higher-order polysulfides (tetrasulfides, pentasulfides, etc.) or decomposition of the product. A jacketed reactor with a reliable cooling system would be necessary.

Stoichiometry and Addition Rate: Precise control over the stoichiometry of the reactants is critical. An excess of either the thiol or the sulfur-inserting agent can lead to the formation of byproducts. The slow, controlled addition of the sulfur reagent to the thiol solution is recommended to maintain a low instantaneous concentration of the reactive species and to manage the exotherm.

Solvent Selection: The choice of solvent is important for solubility of reactants and for managing the reaction temperature. A non-aqueous, inert solvent would be preferable to avoid reaction of the sulfur reagent with water. acs.org

Work Up and Purification:

Quenching: The reaction mixture will need to be carefully quenched to neutralize any unreacted sulfur dichloride.

Product Isolation: On a larger scale, filtration and extraction become more complex. The choice of extraction solvents must be optimized for efficiency and ease of separation.

Purification: Chromatographic purification, which may be feasible on a lab scale, is often impractical for large quantities. Alternative purification methods such as recrystallization or precipitation would need to be developed. The similar polarity of the desired trithioether and potential disulfide or tetrasulfide byproducts could make purification challenging.

Waste Management:

Crystal Structure Determination by X-ray DiffractionA crystal structure for Propionamide, 3,3'-trithiodi- has not been deposited in public crystallographic databases.

Intermolecular Interactions and Crystal Packing Arrangements:Details on how this molecule packs in a crystal lattice are not available.

Lack of Data on Solution-Phase Conformation of Propionamide, 3,3'-trithiodi-

Despite a thorough search of available scientific literature, no specific research findings or data on the solution-phase conformational analysis of Propionamide, 3,3'-trithiodi- using dynamic spectroscopic methods were found.

This absence of information prevents the construction of a detailed article on this particular subject. The solution-phase conformation of a molecule, which describes the spatial arrangement of its atoms in a solvent, is typically investigated using advanced analytical techniques. Dynamic spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the various conformations a molecule can adopt and the energetic barriers between them. These studies are crucial for understanding a molecule's physical and chemical properties, as well as its biological activity.

For many molecules, dynamic NMR experiments can provide valuable data on:

Torsional Angles: The rotation around single bonds, which gives rise to different conformers.

Conformational Populations: The relative amounts of different conformers present at equilibrium in a given solvent.

Energy Barriers to Rotation: The energy required for the molecule to switch between different conformations.

This information is often presented in data tables summarizing key parameters like chemical shifts, coupling constants, and relaxation times, which are then used to build a three-dimensional picture of the molecule in solution.

However, in the case of Propionamide, 3,3'-trithiodi-, it appears that such detailed conformational studies have not been published or are not readily accessible in the public domain. Therefore, a scientifically accurate and informative article on its solution-phase conformation as determined by dynamic spectroscopic methods cannot be generated at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For "Propionamide, 3,3'-trithiodi-", various NMR experiments would provide critical information about its structure.

The ¹H NMR spectrum of "Propionamide, 3,3'-trithiodi-" is anticipated to display signals corresponding to the different types of protons in the molecule. Based on the structure of propionamide, one would expect to observe distinct resonances for the ethyl group protons (CH₃ and CH₂) and the amide protons (NH₂). docbrown.info

The methyl (CH₃) protons would likely appear as a triplet at approximately 1.15 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) protons. docbrown.info The methylene protons, in turn, would be expected to show as a quartet around 2.24 ppm, resulting from coupling with the methyl protons. docbrown.info The amide (NH₂) protons typically present as a broad singlet around 6.20 ppm, and their chemical shift can be influenced by solvent and hydrogen bonding interactions. docbrown.info The presence of the trithio linkage (-S-S-S-) would influence the chemical shifts of the adjacent methylene groups, likely causing a downfield shift compared to a simple alkyl chain.

Table 1: Predicted ¹H NMR Data for the Propionamide Moiety

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CH₃ | ~1.15 | Triplet |

| CH₂ | ~2.24 | Quartet |

| NH₂ | ~6.20 | Broad Singlet |

| Note: These values are for the basic propionamide structure and would be altered by the trithio linkage in the target molecule. docbrown.info |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the propionamide moiety, three distinct carbon signals are expected. docbrown.info The carbonyl carbon (C=O) is the most deshielded and would appear significantly downfield. The methylene carbon (CH₂) and the methyl carbon (CH₃) would resonate at higher fields. docbrown.infochemicalbook.com The trithio linkage would directly impact the chemical shift of the carbon atom it is attached to, leading to a downfield shift.

Table 2: Predicted ¹³C NMR Data for the Propionamide Moiety

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | >170 |

| CH₂ | ~30-40 |

| CH₃ | ~10-15 |

| Note: These are general ranges for propionamide and would be specifically influenced by the trithio substituent. docbrown.infochemicalbook.com |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within "Propionamide, 3,3'-trithiodi-", a series of 2D NMR experiments would be employed. emerypharma.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the CH₃ and CH₂ protons of the ethyl group, confirming their adjacency. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of the CH₃ and CH₂ carbon signals based on the already assigned proton signals. hmdb.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can provide information about the conformational preferences of the molecule.

Sulfur-33 NMR is a specialized technique that could directly probe the sulfur atoms in the trithio linkage. However, ³³S NMR is inherently challenging due to the low natural abundance (0.76%) and the quadrupolar nature of the ³³S nucleus, which often leads to very broad signals. huji.ac.ilcanada.ca For a molecule like "Propionamide, 3,3'-trithiodi-", where the sulfur atoms are in an asymmetric environment, the signals are expected to be particularly broad, making detection difficult. huji.ac.ilmdpi.com While theoretically possible, obtaining a useful ³³S NMR spectrum would likely require isotopic enrichment and advanced solid-state NMR techniques. researchgate.netnih.gov

Advanced Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC, NOESY)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. spectroscopyonline.comcornell.eduedinst.com

The primary amide group in "Propionamide, 3,3'-trithiodi-" would give rise to several characteristic bands in the IR and Raman spectra. spcmc.ac.inspectroscopyonline.comwilliams.edu

N-H Stretching: Primary amides typically show two N-H stretching bands corresponding to asymmetric and symmetric vibrations. In the solid state, these bands are expected near 3350 cm⁻¹ and 3180 cm⁻¹ due to hydrogen bonding. spcmc.ac.in

C=O Stretching (Amide I band): A strong absorption due to the carbonyl stretch is expected in the range of 1680-1630 cm⁻¹. spectroscopyonline.com

N-H Bending (Amide II band): This band arises from the in-plane bending of the N-H bonds and is typically found around 1655-1620 cm⁻¹ in the solid state. spcmc.ac.in

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in a primary amide usually appears near 1400 cm⁻¹. spcmc.ac.in

The trithio (-S-S-S-) linkage would also have characteristic stretching and bending vibrations, though these are typically weaker and occur at lower frequencies in the fingerprint region of the spectrum.

Table 3: Characteristic IR Frequencies for Primary Amides

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | 3370-3170 |

| C=O Stretch (Amide I) | 1680-1630 |

| N-H Bend (Amide II) | 1650-1620 |

| C-N Stretch | ~1400 |

| Source: General values for primary amides. spcmc.ac.inspectroscopyonline.com |

Identification of Sulfur-Sulfur Stretching Frequencies in the Trithio Moiety

The central trithio (-S-S-S-) linkage in Propionamide, 3,3'-trithiodi- gives rise to characteristic vibrational modes. The sulfur-sulfur (S-S) stretching vibrations are particularly diagnostic and are often more prominent in Raman spectroscopy due to the non-polar nature of the S-S bond. researchgate.netinphotonics.com In organic polysulfides, the S-S stretching frequencies are a valuable tool for structural elucidation. researchgate.net For dialkyl trisulfides, these stretching vibrations typically appear in the 480-530 cm⁻¹ region of the Raman spectrum. The exact position of these bands is sensitive to the conformation of the C-S-S-S-C dihedral angle.

Table 1: Predicted S-S Stretching Frequencies for Propionamide, 3,3'-trithiodi-

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Predicted IR Absorption (cm⁻¹) | Intensity |

| Symmetric S-S Stretch | ~510 | Weak / Inactive | Strong |

| Asymmetric S-S Stretch | ~490 | Weak | Medium |

Note: These are predicted values based on data for analogous organic trisulfides. Actual experimental values may vary.

Conformational Effects on Vibrational Spectra

The vibrational spectrum of Propionamide, 3,3'-trithiodi- is significantly influenced by its conformational flexibility. Rotations around the C-C, C-S, and S-S bonds can lead to the existence of multiple stable conformers in the gas phase or in solution. umich.edu These conformational differences are reflected in the vibrational spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹). americanpharmaceuticalreview.commsu.edu

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of Propionamide, 3,3'-trithiodi- through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For Propionamide, 3,3'-trithiodi- (C₆H₁₂N₂O₂S₃), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct molecular formula, distinguishing it from other potential isobaric compounds.

Table 2: Theoretical and High-Resolution Mass Data for Propionamide, 3,3'-trithiodi-

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₆H₁₃N₂O₂S₃⁺ | 241.0137 |

| [M+Na]⁺ | C₆H₁₂N₂O₂S₃Na⁺ | 263.0046 |

| [M-H]⁻ | C₆H₁₁N₂O₂S₃⁻ | 239.0001 |

Fragmentation Pattern Analysis for Structural Elucidation

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a characteristic pattern that aids in structural elucidation. The fragmentation of Propionamide, 3,3'-trithiodi- is expected to involve cleavage of the weaker bonds, such as the C-S and S-S bonds. ajol.infoacs.org

Key fragmentation pathways anticipated for Propionamide, 3,3'-trithiodi- include:

Cleavage of the C-S bond: This would lead to the formation of ions corresponding to the propionamide moiety and the sulfur chain.

Cleavage of the S-S bonds: The trithio linkage can fragment to produce various sulfur-containing ions.

Fragmentation of the propionamide side chain: Similar to propanamide, a characteristic fragment at m/z 44, corresponding to [O=C-NH₂]⁺, is expected to be a prominent peak, potentially the base peak. docbrown.infonist.gov Another common fragmentation for primary amides is the McLafferty rearrangement. miamioh.edu

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of Propionamide, 3,3'-trithiodi-

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 240 | [C₆H₁₂N₂O₂S₃]⁺• | Molecular Ion (M⁺•) |

| 177 | [C₃H₅NOS₃]⁺ | Loss of propionamide radical |

| 121 | [C₃H₇NOS]⁺ | Cleavage of the S-S bond |

| 88 | [C₃H₆NO]⁺ | Cleavage of the C-S bond with hydrogen rearrangement |

| 44 | [CONH₂]⁺ | Alpha-cleavage of the propionamide side chain |

Note: These are predicted fragmentation patterns. The relative abundances of these ions will depend on the ionization conditions.

Tandem Mass Spectrometry (MS/MS) for Complex Ion Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique for the detailed structural analysis of fragment ions. researchgate.net In an MS/MS experiment, a specific precursor ion from the initial mass spectrum is selected, subjected to further fragmentation (e.g., through collision-induced dissociation), and the resulting product ions are analyzed. This allows for the confirmation of proposed fragment structures and the establishment of fragmentation pathways. For example, selecting the [M+H]⁺ ion of Propionamide, 3,3'-trithiodi- and subjecting it to MS/MS would provide definitive evidence for the connectivity of the atoms within the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis Spectroscopy: Organic trisulfides are known to exhibit UV absorption maxima. researchgate.net The electronic spectrum of Propionamide, 3,3'-trithiodi- is expected to be dominated by transitions involving the sulfur atoms and the amide chromophore. The amide group itself displays a strong π → π* transition at higher energies (typically below 200 nm) and a weaker, often solvent-dependent, n → π* transition at longer wavelengths (around 210-220 nm). aip.orgacs.orgnih.gov The presence of the trithio moiety is likely to result in additional absorption bands in the UV region, potentially overlapping with the amide transitions.

Fluorescence Spectroscopy: While simple amides are generally not strongly fluorescent, the presence of the sulfur chain could potentially introduce fluorescent properties. nih.goviastate.edu However, many organic sulfur compounds are known to be fluorescence quenchers. Therefore, Propionamide, 3,3'-trithiodi- is not expected to be a strong fluorophore. If any emission is observed, it would likely be weak and would require sensitive instrumentation for detection. acs.orgdrawellanalytical.combiocompare.comnih.gov The combination of UV-Vis and fluorescence spectroscopy can be a powerful tool, where UV-Vis helps identify the optimal excitation wavelength for fluorescence studies. biocompare.com

Table 4: Predicted Electronic Spectroscopic Properties of Propionamide, 3,3'-trithiodi-

| Spectroscopic Technique | Predicted λmax (nm) | Associated Transition | Notes |

| UV-Vis Absorption | ~210-220 | n → π* (Amide) | Weak, solvent-dependent |

| < 200 | π → π* (Amide) | Strong | |

| ~250-280 | Transitions involving the trithio moiety | Moderate intensity | |

| Fluorescence Emission | Not expected | - | Likely to be non-fluorescent or very weakly fluorescent. |

Note: These are predicted values based on the constituent functional groups. The actual spectrum may show broad, overlapping bands.

Electronic Transitions and Chromophoric Analysis of Amide and Polysulfide Units

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within Propionamide, 3,3'-trithiodi-. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. upi.edu In Propionamide, 3,3'-trithiodi-, both the amide and the trithio- moieties act as distinct chromophores.

Amide Chromophore: Simple amides typically exhibit two characteristic absorption bands in the UV region. upi.eduresearchgate.netresearchgate.net

A high-intensity band at shorter wavelengths, typically below 250 nm, which is attributed to a π → π transition. This involves the excitation of an electron from a π bonding orbital to a π antibonding orbital within the carbonyl group (C=O) of the amide. upi.edu

A low-intensity band at longer wavelengths, often above 200 nm, corresponding to an n → π transition. upi.edu This transition involves the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atom) to the π antibonding orbital of the carbonyl group.

Polysulfide Chromophore: The trithio- (S-S-S) linkage is a significant chromophore. Organic polysulfides absorb in the UV region, and the position of the absorption maximum is dependent on the number of sulfur atoms in the chain. The electronic transitions in polysulfides involve the excitation of non-bonding electrons from the sulfur atoms into low-lying σ* antibonding orbitals of the S-S bonds.

Furthermore, polysulfide chains can undergo homolytic cleavage to form polysulfide radical anions (Sn•−), which are themselves potent chromophores and are often intensely colored. mdpi.com For example, the trisulfide radical anion (S3•−), which could potentially form from the trithio- moiety, is known to be the blue chromophore in ultramarine pigments and exhibits a strong absorption maximum around 617 nm. mdpi.comrsc.orgescholarship.orgacs.org The diatomic sulfur radical anion (S2•−) is yellow. mdpi.com The presence and identification of these radical species can be confirmed by correlating UV-Vis data with other techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.org

The table below summarizes the typical electronic transitions for the chromophoric units in Propionamide, 3,3'-trithiodi-.

| Chromophore Unit | Transition | Typical Wavelength (λmax) | Intensity |

| Amide (R-CO-NH-R') | π → π | < 250 nm | High |

| n → π | > 200 nm | Low | |

| Trithio- (R-S-S-S-R) | n → σ | UV Region | Moderate |

| Trisulfide Radical Anion (S3•−) | π → π | ~617 nm | High |

Other Advanced Spectroscopic Methods

Beyond UV-Vis spectroscopy, other advanced methods are indispensable for a complete characterization, providing information on transient radical species and the specific chemical environment of atoms.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. nih.gov In the context of Propionamide, 3,3'-trithiodi-, the trithio- linkage can potentially undergo homolytic cleavage of its S-S bonds, either thermally or photochemically, to generate sulfur-centered radical intermediates.

Polysulfide radical anions, such as the trisulfide radical anion ([S3]•−), are paramagnetic and therefore EPR-active. rsc.org The detection of an EPR signal from a sample of Propionamide, 3,3'-trithiodi- under certain conditions (e.g., upon UV irradiation or chemical reduction) would provide direct evidence for the formation of such radical intermediates. researchgate.net EPR spectroscopy is a valuable diagnostic tool for the detection and identification of polysulfide radical anions like [Sn]•− (where n = 2, 3, or 4) in both solution and solid states. mdpi.comrsc.org

The EPR spectrum provides the g-value, which is characteristic of the radical's electronic environment. For instance, the [S3]•− radical anion typically exhibits an isotropic g-value of approximately 2.029-2.031. mdpi.com The combination of EPR and UV-Vis spectroscopy is often used to unequivocally identify radical species in solution. rsc.orgescholarship.orgacs.org

| Radical Intermediate | Typical g-value | Notes |

| Thiyl Radical (RS•) | ~2.06 | Characterized by a broad, asymmetrical resonance. researchgate.net |

| Trisulfide Radical Anion ([S3]•−) | ~2.03 | Often the dominant radical species observed from polysulfides. mdpi.comrsc.org |

| Tetrasulfide Radical Anion ([S4]•−) | ~2.031 | Proposed in some systems, g-value is very close to that of [S3]•−. mdpi.com |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative information about the elemental composition and, crucially, the chemical (oxidation) states of the elements present in a sample. nih.govkit.edu For Propionamide, 3,3'-trithiodi-, XPS is particularly useful for analyzing the sulfur atoms in the trithio- linkage.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. bnl.gov The binding energy of these photoelectrons is measured, which is a unique characteristic of the element and its chemical environment. spiedigitallibrary.org Atoms in a higher positive oxidation state exhibit a higher binding energy due to increased coulombic attraction between the nucleus and the remaining electrons. spiedigitallibrary.org

The trithio- group (R-Sa-Sb-Sa-R) contains sulfur atoms in at least two different chemical environments. The central sulfur atom (Sb) has a formal oxidation state of 0, while the two sulfur atoms bonded to the propionamide chains (Sa) each have a formal oxidation state of -1. This difference in oxidation state and local chemical environment is expected to produce a "chemical shift" in the S2p photoelectron spectrum.

Therefore, the S2p region of the XPS spectrum for Propionamide, 3,3'-trithiodi- should be resolvable into distinct components corresponding to these different sulfur atoms.

The S2p binding energy for the sulfur atoms with a -1 oxidation state (similar to a sulfide) is expected to be in the range of 162-164 eV. acs.org

The central sulfur atom with a 0 oxidation state would likely have a slightly different binding energy.

If the sample contains any oxidized sulfur species (e.g., thiosulfinates, R-S(=O)-S-S-R, or sulfones, R-SO2-R), these would appear at significantly higher binding energies, typically in the range of 166-169 eV. unisa.edu.auresearchgate.net

This makes XPS an invaluable tool for confirming the structure of the trithio- linkage and for detecting any potential oxidation products on the sample surface.

| Sulfur Functional Group | Formal Oxidation State | Typical S2p Binding Energy (eV) |

| Thiolate (R-S⁻) / Sulfide (B99878) (R-S-R) | -2 / -1 | 162 - 164 eV acs.org |

| Disulfide/Polysulfide (R-S-S-R) | -1 / 0 | 163.5 - 164 eV acs.org |

| Sulfoxide (R-S(=O)-R) | 0 | 166 - 167.5 eV unisa.edu.auresearchgate.net |

| Sulfone (R-SO₂-R) | +4 | ~168.1 eV unisa.edu.auresearchgate.net |

| Sulfonate (R-SO₃⁻) | +5 | ~168.4 eV unisa.edu.auresearchgate.net |

Chemical Reactivity and Reaction Mechanisms of Propionamide, 3,3 Trithiodi

Hydrolytic Stability of Amide Bonds under Various Conditions

Amide bonds are generally the most stable among carboxylic acid derivatives, yet they can undergo hydrolysis under forceful conditions, such as heating in the presence of strong acids or bases. chemistrysteps.comlibretexts.org The hydrolysis reaction involves the cleavage of the C-N bond.

The acid-catalyzed hydrolysis of an amide, such as Propionamide (B166681), 3,3'-trithiodi-, proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically slow but can be driven to completion with heat. libretexts.orgyoutube.com

Mechanism:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. youtube.comaakash.ac.in

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate. youtube.comaakash.ac.in

Proton Transfer: A proton is transferred from the oxonium ion to the nitrogen atom of the amino group, converting it into a better leaving group (an amine).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine as a neutral leaving group (or its conjugate acid, an ammonium (B1175870) ion). chemistrysteps.com

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final product, 3,3'-trithiodipropanoic acid.

The kinetics of this reaction are typically first-order with respect to the amide and dependent on the concentration of the acid catalyst. researchgate.netmdpi.com Higher acid concentrations and elevated temperatures increase the reaction rate. mdpi.com

Table 1: Proposed Mechanism for Acid-Catalyzed Hydrolysis

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Protonation of Carbonyl Oxygen | Amide, H₃O⁺ | Protonated Amide |

| 2 | Nucleophilic Attack | Protonated Amide, H₂O | Tetrahedral Intermediate |

| 3 | Proton Transfer | Tetrahedral Intermediate | Protonated Amine Intermediate |

| 4 | Leaving Group Elimination | Protonated Amine Intermediate | Carboxylic Acid, Ammonium Ion |

Base-catalyzed hydrolysis, often termed saponification, requires harsh conditions like heating with a concentrated strong base (e.g., NaOH) because the hydroxide (B78521) ion is a weaker nucleophile than the acid-protonated carbonyl is an electrophile, and the resulting amide anion (R₂N⁻) is a very poor leaving group. chemistrysteps.com

Mechanism:

Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic addition step to form a tetrahedral intermediate. chemistrysteps.com

Elimination of the Amide Anion: In a highly unfavorable and rate-determining step, the tetrahedral intermediate expels the amide anion. chemistrysteps.com This step is difficult because the amide anion is a stronger base than the hydroxide leaving group.

Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic amide anion (or another hydroxide ion) in an irreversible acid-base reaction. This final step drives the equilibrium towards the products, forming a carboxylate salt and ammonia. chemistrysteps.comyoutube.com

To obtain the final carboxylic acid product, a subsequent acidification step is required to protonate the carboxylate. youtube.com

Table 2: Proposed Mechanism for Base-Catalyzed Hydrolysis

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Nucleophilic Attack | Amide, OH⁻ | Tetrahedral Intermediate |

| 2 | Leaving Group Elimination | Tetrahedral Intermediate | Carboxylic Acid, Amide Anion |

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

Reactivity of the Trithioether Linkage

The trisulfide bond (-S-S-S-) is a unique functional group that is central to the reactivity of Propionamide, 3,3'-trithiodi-. It is susceptible to redox reactions, nucleophilic and electrophilic attack, and bond cleavage by thermal or photochemical means.

The trisulfide linkage can undergo both oxidation and reduction. libretexts.orgnih.gov

Reduction: A significant reaction pathway for organic trisulfides is their reduction by thiols. This reaction is important in biological systems where trisulfides can act as reservoirs for hydrogen sulfide (B99878) (H₂S). acs.orgnih.gov The reaction of a trisulfide with two equivalents of a thiol (R'-SH) yields two molecules of a disulfide (one symmetrical, one mixed) and one molecule of H₂S. acs.orgnih.gov The central sulfur atom is released as H₂S. This process is essentially a series of thiol-disulfide exchange reactions. libretexts.org

Reaction: R-S-S-S-R + 2 R'-SH → R-S-S-R' + R'-S-S-R + H₂S

Reducing agents like sodium borohydride (B1222165) (NaBH₄) can also cleave trisulfide bonds to produce thiols or disulfides.

Oxidation: Under oxidative conditions, using reagents such as hydrogen peroxide (H₂O₂) or ozone (O₃), the sulfur atoms in the trisulfide linkage can be oxidized to form various sulfur oxides, such as sulfoxides or sulfones. libretexts.org The specific products depend on the strength of the oxidizing agent and the reaction conditions.

Table 3: Summary of Redox Reactions of the Trisulfide Linkage

| Reaction Type | Reagent(s) | Key Transformation | Products |

|---|---|---|---|

| Reduction | Thiols (e.g., Cysteine) | Cleavage of S-S bonds, release of central sulfur | Disulfides, Hydrogen Sulfide acs.orgnih.gov |

| Reduction | NaBH₄ | Cleavage of S-S bonds | Thiols, Disulfides |

| Oxidation | H₂O₂, O₃ | Oxidation of sulfur atoms | Sulfoxides, Sulfones |

The sulfur atoms of the trisulfide bridge are susceptible to attack by both nucleophiles and electrophiles.

Nucleophilic Reactions: Nucleophilic substitution at a sulfur atom is a common reaction for polysulfides. researchgate.net Theoretical and experimental studies show that nucleophilic attack on an unsymmetrical trisulfide preferentially occurs at the terminal (outer) sulfur atoms rather than the central one. researchgate.netacs.org This is because the thiosulfenate anion (RS-S⁻) is a better leaving group than the thiolate anion (RS⁻). researchgate.net

Strong nucleophiles like cyanide (CN⁻) readily attack the trisulfide linkage. For example, dimethyl trisulfide reacts with cyanide, where the rate constant is highly dependent on pH. publish.csiro.au The reaction involves nucleophilic displacement at a terminal sulfur, leading to the formation of a disulfide and thiocyanate.

Mechanism of Nucleophilic Attack: Nu⁻ + R-S-S-S-R → [Nu-S(S-S-R)-R]⁻ → Nu-S-R + ⁻S-S-R

Electrophilic Reactions: The sulfur atoms in the trisulfide, with their lone pairs of electrons, can also act as nucleophiles and react with electrophiles. For example, they can be attacked by electrophilic species like metal cations. researchgate.net

The sulfur-sulfur bonds in the trisulfide linkage are weaker than carbon-carbon or carbon-sulfur bonds and can be cleaved by energy input in the form of heat or light. acs.orgacs.org

Thermal Cleavage: Heating can cause homolytic cleavage of the S-S bonds, although this often requires significant temperatures. Chemical reagents can facilitate thermal cleavage. For example, phosphines like triphenylphosphine (B44618) can react with trisulfides at elevated temperatures to selectively extrude the central sulfur atom, yielding a disulfide and triphenylphosphine sulfide. nsf.gov This reaction proceeds via nucleophilic attack of the phosphine (B1218219) on a terminal sulfur, followed by rearrangement and elimination.

Photochemical Cleavage: Ultraviolet (UV) radiation can induce the cleavage of sulfur-sulfur bonds. nih.govnih.gov Although much research has focused on disulfides, the principles apply to trisulfides. UV excitation can lead to the homolytic scission of the S-S bonds, generating thiyl (RS•) and perthiyl (RS-S•) radicals. researchgate.netresearchgate.net These radical species are highly reactive and can participate in a variety of subsequent reactions, including recombination, disproportionation, or reaction with other molecules. researchgate.net The specific fragmentation pattern can also involve C-S bond cleavage. nih.govnih.gov

Nucleophilic and Electrophilic Reactions at Sulfur Centers

Reactions at the Alpha-Carbons to the Amide and Sulfur Moieties

The presence of both an amide and a sulfur moiety significantly influences the reactivity of the adjacent methylene (B1212753) groups (α-carbons). The amide group can participate in the stabilization of a negative charge on the α-carbon through resonance, while the sulfur atom can exert influence through inductive effects and participation of its d-orbitals.

Deprotonation and Alkylation Reactions at the α-CH₂

The protons on the carbon alpha to the amide group (C-2 position) are acidic and can be removed by a strong base to form an enolate or a related carbanionic species. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides, in an alkylation reaction. This process is a fundamental method for forming new carbon-carbon bonds.

The choice of base is critical for successful deprotonation without promoting side reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to irreversibly form the enolate at low temperatures. uwo.ca The stability of the resulting enolate is enhanced by the electron-withdrawing nature of the adjacent carbonyl group.

Once formed, the enolate of a 3-(alkylthio)propionamide can be alkylated. The reaction proceeds via an SN2 mechanism, where the enolate attacks the alkyl halide, displacing the halide leaving group. libretexts.org This method is effective for introducing primary and some secondary alkyl groups at the α-position.

Table 1: Illustrative Conditions for α-Alkylation of Amide Enolates

| Amide Substrate | Base | Electrophile | Solvent | Temperature (°C) | Product | Reference |

| N-Propionyl Oxazolidinone | LDA | Benzyl Bromide | THF | -78 to 0 | α-Benzyl-N-propionyl oxazolidinone | uwo.ca |

| Methyl Phenylacetate | LDA | Methyl Iodide | THF | -78 to RT | Methyl 2-phenylpropanoate | |

| Prolinol Amide | LDA | Ethyl Iodide | THF | -78 | α-Ethyl Prolinol Amide | uwo.ca |

This table presents data for analogous amide alkylation reactions to illustrate the general conditions and types of reagents used. Specific yields for the alkylation of 3-(alkylthio)propionamides would be dependent on the exact substrates and conditions.

Intermolecular Reactions and Oligomerization/Polymerization Tendencies

The disulfide bond in compounds like 3,3'-dithiodipropionamide is a key functional group that can participate in various intermolecular reactions. One of the most significant is the thiol-disulfide exchange, which can lead to the formation of oligomers and polymers. harvard.edunih.gov This exchange can be initiated by thiols, radicals, or changes in redox conditions. rsc.orgchimicatechnoacta.ru

Under radical conditions, such as those initiated by light, a thiyl radical can attack the disulfide bond, leading to its cleavage and the formation of a new disulfide bond and a new thiyl radical. This process can propagate, resulting in the formation of polymer chains. This type of polymerization is a key principle in the formation of covalent adaptable networks (CANs), where the dynamic nature of the disulfide bond allows the material to be reshaped or repaired. rsc.orgrsc.org

The rate and extent of such polymerization are influenced by the stability of the participating thiyl radicals and the concentration of thiols and disulfides in the system. rsc.org For instance, studies on dimercaptopropionate disulfide monomers, which are structurally related to 3,3'-dithiodipropionamide, have shown that radical-disulfide exchange can significantly impact polymerization rates and the mechanical properties of the resulting polymer networks. rsc.orgrsc.org

Furthermore, the disulfide bond can be reduced to two thiol groups using various reducing agents. These resulting dithiols can then be subjected to oxidation to reform disulfide bonds, potentially in an intermolecular fashion leading to oligomers or polymers. This redox activity is fundamental to the role of disulfide-containing molecules in various biological and material science applications. nih.gov For instance, polymers containing disulfide bonds have been synthesized and evaluated for colon-targeted drug delivery, where the reducing environment of the colon cleaves the bonds to release the drug. mdpi.com

Mechanistic Elucidation using Kinetic Isotope Effects and Intermediate Trapping

The elucidation of reaction mechanisms for compounds like Propionamide, 3,3'-trithiodi- and its analogs can be achieved through advanced techniques such as kinetic isotope effects (KIEs) and the trapping of reactive intermediates.

Kinetic Isotope Effects (KIEs):

The kinetic isotope effect is a powerful tool for determining the rate-limiting step of a reaction and probing the structure of the transition state. mdpi.com It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium).

Intermediate Trapping:

Reactive intermediates are short-lived, high-energy species that are formed during a reaction. scispace.com Their detection and characterization are crucial for confirming a proposed reaction mechanism. Intermediate trapping involves introducing a "trapping agent" into the reaction mixture that rapidly and irreversibly reacts with the intermediate to form a stable, isolable product.

In the context of reactions involving 3,3'-dithiodipropionamide, radical intermediates formed during thiol-disulfide exchange could potentially be trapped using radical scavengers. For ionic reactions, such as those involving enolates, the intermediate could be trapped by a suitable electrophile other than the one intended for the main reaction. For example, in enzymatic reactions involving related mercaptopropionamide structures, intermediates have been successfully characterized, providing insight into the catalytic cycle. acs.org The trapping of a non-covalently bound intermediate in the reaction of a flavin-dependent thymidylate synthase provides an example of how this technique can elucidate complex biochemical pathways. siue.edu

While direct experimental data for Propionamide, 3,3'-trithiodi- is lacking, the application of these mechanistic tools to its more accessible analogs would be invaluable in understanding its chemical reactivity.

Theoretical and Computational Chemistry Studies of Propionamide, 3,3 Trithiodi

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For "Propionamide, 3,3'-trithiodi-", DFT would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Once the optimized geometry is obtained, a vibrational analysis is typically performed. This calculation predicts the frequencies of the molecule's vibrational modes, which correspond to the stretching, bending, and twisting of its chemical bonds. These predicted frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra.

Table 1: Hypothetical DFT Optimized Geometry Parameters for Propionamide (B166681), 3,3'-trithiodi-

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | Data not available |

| Bond Length | C-N | Data not available |

| Bond Length | C-S | Data not available |

| Bond Length | S-S | Data not available |

| Bond Angle | O=C-N | Data not available |

| Bond Angle | C-S-S | Data not available |

| Dihedral Angle | S-S-S-C | Data not available |

This table is for illustrative purposes only. Actual data would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.govfortunejournals.complos.org By solving Newton's equations of motion, MD simulations can provide insights into how "Propionamide, 3,3'-trithiodi-" would behave in a solution or other environment, including how its shape (conformation) might change. nih.govplos.org

These simulations can reveal the preferred conformations of the molecule and the energy barriers between them. This information is crucial for understanding its biological activity and physical properties.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure and understand its electronic environment.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for "Propionamide, 3,3'-trithiodi-". These predictions are based on the calculated electronic environment around each nucleus in the molecule. Online tools and specialized software can perform these predictions. nmrdb.orgprospre.ca

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Propionamide, 3,3'-trithiodi-

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| C=O | - | Data not available |

| CH₂ (adjacent to C=O) | Data not available | Data not available |

| CH₂ (adjacent to S) | Data not available | Data not available |

| NH₂ | Data not available | - |

This table is for illustrative purposes only. Actual data would require specific calculations.

Simulated IR and Raman Spectra for Experimental Correlation

As mentioned in the DFT section, calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of a molecule. researchgate.netosti.govarxiv.orgmaterialsmodeling.org These simulated spectra show the expected positions and intensities of the vibrational bands. researchgate.netosti.gov By comparing the simulated spectra with experimental spectra, scientists can validate the calculated structure and assign the observed spectral peaks to specific molecular vibrations. cardiff.ac.uk

Reaction Pathway Analysis and Transition State Modeling

The chemical reactivity of Propionamide, 3,3'-trithiodi- is characterized by the interplay of its two primary functional groups: the amide linkages and the central trisulfide bridge. Computational chemistry provides a powerful lens through which to investigate the intricate mechanisms of reactions involving this molecule, offering insights into reaction pathways and the fleeting structures of transition states that are often inaccessible to experimental techniques.

The hydrolysis of the amide groups in Propionamide, 3,3'-trithiodi- represents a key reaction pathway. While direct computational studies on this specific molecule are not extensively documented in public literature, a wealth of theoretical research on the hydrolysis of simpler amides, such as propionamide itself, provides a robust framework for understanding this process. nih.govblogspot.comresearchgate.netacs.orgehu.eus

Amide hydrolysis can proceed via acid-catalyzed, base-catalyzed, or neutral pathways. nih.govehu.eus Computational studies, typically employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions. These studies help in identifying the rate-determining steps and the structures of the associated transition states.

Base-Catalyzed Hydrolysis:

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. nih.gov This process leads to the formation of a tetrahedral intermediate. First-principles electronic structure calculations, often using a hybrid supermolecule-polarizable continuum approach, have been employed to study the transition state structures and free energy barriers for this rate-determining step. nih.gov Computational models have demonstrated that solvent effects are crucial; while the reaction is highly exothermic in the gas phase with moderate energy barriers, the presence of an aqueous solvent significantly increases the energy barrier for the formation of the intermediate. nih.gov For simpler amides like formamide (B127407) and N-methylacetamide, calculated free energy barriers for base-catalyzed hydrolysis are in good agreement with experimental values, lending confidence to the application of these theoretical approaches to more complex amides. nih.gov

Acid-Catalyzed Hydrolysis:

In acidic media, the reaction mechanism involves the initial protonation of the amide, most commonly at the carbonyl oxygen. researchgate.netcdnsciencepub.com This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by a water molecule. Computational studies have elucidated a mechanism, often termed AAC2 for bimolecular acid-catalyzed hydrolysis, where the rate-determining step is the formation of a tetrahedral intermediate from the O-protonated amide. cdnsciencepub.com The transition state for this step involves the substrate, a water molecule, and often additional water molecules that act as proton relays. researchgate.net

A key aspect revealed by computational modeling is the structure of the transition state. For instance, in the base-catalyzed hydrolysis of formamide, the optimized transition state geometry involves the attacking hydroxide ion solvated by three water molecules, with two additional water molecules interacting with the carbonyl oxygen. nih.gov

Table 1: Calculated vs. Experimental Free Energy Barriers for Base-Catalyzed Amide Hydrolysis

| Amide | Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |

| Formamide | 21.6 | 21.2 |

| N-methylacetamide | 22.7 | 21.5 |

| N,N-dimethylformamide | 23.1 | 22.6 |

| N,N-dimethylacetamide | 26.0 | 24.1 |

| Data sourced from first-principles computational studies and experimental findings. nih.gov |

The trisulfide linkage (-S-S-S-) is another reactive center within Propionamide, 3,3'-trithiodi-. The cleavage of sulfur-sulfur bonds is a fundamental process in chemistry and biology, and computational studies have provided significant insights into the mechanisms of this scission. ub.eduacs.orgnih.govosti.gov

Theoretical investigations into the cleavage of disulfide and trisulfide bonds often explore both homolytic (radical) and heterolytic (ionic) pathways. For disulfides, computational studies using DFT have analyzed the S-S bond scission initiated by various nucleophiles, such as phosphines. nih.gov These studies model the SN2 displacement reaction, locating and characterizing the transition structures. The calculations highlight the high endothermicity of such reactions in the gas phase and the critical role of solvent stabilization for the resulting charged species. nih.gov

In the context of mechanochemistry, isotensional simulations have revealed that the mechanism of disulfide bond cleavage can be force-dependent. ub.edu At low to moderate forces, a bimolecular SN2 attack is the preferred pathway. However, at higher forces (around 2 nN), unimolecular C-S bond rupture can compete, and at even greater forces, it can become the dominant, barrierless pathway. ub.edu While this applies to disulfide bonds under mechanical stress, it underscores the complexity and multiple potential pathways for sulfur bond cleavage that can be explored computationally.

For trisulfides, theoretical studies suggest that the central sulfur atom is the most electrophilic, making it a likely site for nucleophilic attack. The reaction of trisulfides with nucleophiles can lead to the extrusion of the central sulfur atom to form a disulfide. The reaction pathway for such a process would involve a transition state where the nucleophile is partially bonded to the central sulfur, and the bond between the central and a terminal sulfur is partially broken.

Photodissociation is another pathway for S-S bond cleavage. Theoretical calculations on simple disulfides like dimethyl disulfide (DMDS) indicate that excitation to the S1 and S2 electronic states strongly favors S-S bond fission. osti.gov

Table 2: Computationally Explored Pathways for Disulfide Bond Cleavage

| Pathway | Description | Key Computational Insight |

| Nucleophilic Attack (SN2) | A nucleophile attacks one of the sulfur atoms, displacing the other part of the molecule. | Transition state involves a trigonal bipyramidal geometry around the attacked sulfur. Solvent stabilization is crucial. nih.gov |

| Mechanochemical Scission | Cleavage induced by mechanical force. | Pathway shifts from bimolecular SN2 to unimolecular C-S rupture with increasing force. ub.edu |

| Photodissociation | Bond breaking following absorption of light. | Excitation to specific electronic states leads to preferential S-S bond fission. osti.gov |

| This table summarizes general findings from computational studies on disulfide models, which can be extrapolated to the trisulfide bond in Propionamide, 3,3'-trithiodi-. |

Computational Elucidation of Amide Hydrolysis Mechanisms

Development of Molecular Force Fields for Large-Scale Simulations

Molecular dynamics (MD) simulations are indispensable for studying the conformational dynamics and interactions of molecules like Propionamide, 3,3'-trithiodi- on longer timescales. The accuracy of these simulations hinges on the quality of the underlying molecular mechanics (MM) force field. nih.govnih.gov

A force field is a set of parameters and a potential energy function that describes the energy of a molecule as a function of its atomic coordinates. nih.gov For a novel or specialized molecule like Propionamide, 3,3'-trithiodi-, standard force fields such as AMBER, CHARMM, or GROMOS may not have accurate parameters for all its constituent parts, particularly the trisulfide linkage. semanticscholar.org

The development of a specific force field for this compound would involve a multi-step process heavily reliant on quantum mechanical (QM) calculations.

Parameterization of Bonded Terms: The force constants for bond stretching (e.g., C-C, C=O, N-H, C-S, S-S) and angle bending (e.g., C-C-N, S-S-S) are typically derived by fitting the MM potential to the potential energy surface calculated by high-level QM methods.

Parameterization of Torsional Terms: The dihedral angle parameters, which govern the rotational energy barriers around bonds, are crucial for accurately representing the molecule's conformational preferences. These are obtained by scanning the potential energy surface along each relevant torsion angle using QM calculations and then fitting the MM torsional potential to these energy profiles.

Assignment of Non-bonded Parameters: This involves assigning partial atomic charges and Lennard-Jones parameters (van der Waals interactions). Partial charges are often derived from QM calculations of the electrostatic potential (ESP).

Synthesis and Characterization of Propionamide, 3,3 Trithiodi Derivatives and Analogues

Structural Modifications of the Propionamide (B166681) Moieties

The modification of the propionamide functional groups is a key strategy for altering the physicochemical properties and reactivity of the target molecule. These modifications can be broadly categorized into substitutions at the nitrogen atom and the alpha-carbon of the propionamide backbone.

N-Substituted Propionamide Analogues (e.g., N,N-dimethyl, N-(hydroxypropyl))

The synthesis of N-substituted analogues of the closely related 3,3'-dithiodipropionamide is well-documented and provides a foundational approach for the corresponding trithio- compound. A common method involves the reaction of a 3,3'-dithiopropionic acid alkyl ester with an appropriate alkylamine. For instance, N,N'-dimethyl-3,3'-dithiodipropionamide can be prepared by reacting a 3,3'-dithiopropionic acid alkyl ester with methylamine (B109427) in a polar solvent at temperatures ranging from 0 to 50°C. google.com The resulting N,N'-dialkyl-3,3'-dithiodipropionamide can then be solidified and separated. google.com Another established route is the amidation of 3,3'-dithiodipropionic acid, often via its acid chlorides, with the desired amine. wiley.com For example, the synthesis of N,N'-dicyclohexyl-3,3'-dithiodipropionamide has been achieved by the dropwise addition of a solution of 3,3'-dithiodipropionyl chloride to a solution of cyclohexylamine (B46788) in a solvent like ethylene (B1197577) dichloride. wiley.com

These methods suggest that N-substituted analogues of Propionamide, 3,3'-trithiodi- could be synthesized from a corresponding 3,3'-trithiodipropionic acid or its activated derivative. A variety of primary and secondary amines could be employed to introduce different N-substituents, such as N,N-dimethyl or N-(hydroxypropyl) groups, thereby modifying the solubility, polarity, and biological activity of the parent compound. A patent describes the preparation of various 3-(N,N-disubstituted amino)propionamide derivatives, highlighting the versatility of modifying the amide nitrogen. google.com

Table 1: Examples of N-Substituted 3,3'-dithiodipropionamide Analogues and their Synthesis

| N-Substituent | Starting Materials | Synthetic Method | Reference |

| N,N'-dimethyl | 3,3'-dithiopropionic acid alkyl ester, methylamine | Amine reaction with ester in a polar solvent | google.com |

| N,N'-dicyclohexyl | 3,3'-dithiodipropionyl chloride, cyclohexylamine | Amidation via acid chloride | wiley.com |

| N-octyl | N-octyl-3-mercaptopropionamide | Oxidation of thiol precursors |

Alpha-Carbon Substituted Propionamide Analogues

The introduction of substituents at the alpha-carbon of the propionamide chain can significantly influence the molecule's conformational preferences and reactivity. However, based on the conducted literature search, there is a notable lack of specific examples for the synthesis of alpha-carbon substituted analogues of Propionamide, 3,3'-trithiodi- or its dithio counterpart. General organic chemistry principles suggest that such modifications could potentially be achieved through enolate chemistry, although the presence of the polysulfide linkage might complicate these reactions.

Variations in the Polysulfide Chain Length (e.g., Monothio, Dithio, Tetrathio Analogues)

The synthesis of dithio-analogues, specifically 3,3'-dithiodipropionamides, is the most commonly reported. google.comwiley.com A method for preparing N,N'-dimethyl-3,3'-dithiodipropionamide involves the reaction of methyl acrylate (B77674) with sodium polysulfide and hydrochloric acid, followed by treatment with sodium sulfite (B76179) to yield the intermediate dimethyl 3,3'-dithiodipropionate, which is then reacted with methylamine. google.com

The extension of the disulfide bond to a trisulfide or tetrasulfide could potentially be achieved through several methods. One approach involves the reaction of a corresponding thiol with a sulfur-transfer reagent. An electrochemical method for the synthesis of organic polysulfides has been described, where organic disulfides undergo sulfur insertion from elemental sulfur (S8). nih.gov This method yields a mixture of polysulfides, and the distribution can be influenced by reaction conditions such as the solvent system. nih.gov This suggests that Propionamide, 3,3'-dithiodi- could be a starting material for the synthesis of its trithio- and tetrathio- analogues. Another approach could involve the reaction of a suitable precursor with sodium polysulfide (Na2Sx), where the value of 'x' can be controlled to favor the formation of longer polysulfide chains. nouryon.com

Table 2: Potential Synthetic Routes to Propionamide Analogues with Varying Polysulfide Chain Lengths

| Polysulfide Chain | Potential Synthetic Precursor | Reagent/Method | Notes | Reference |

| Monothio | 3-mercaptopropionamide | Controlled oxidation or coupling | ||

| Dithio | 3,3'-dithiodipropionic acid | Amidation | Well-established method | wiley.com |

| Trithio | 3,3'-dithiodipropionamide | Sulfur insertion from S8 | Electrochemical synthesis | nih.gov |

| Tetrathio | 3,3'-dithiodipropionamide | Sulfur insertion from S8 | Electrochemical synthesis | nih.gov |

Heteroatom Substitution within the Alkyl Backbone

The incorporation of heteroatoms, such as oxygen or nitrogen, into the alkyl backbone of the propionamide structure could lead to novel analogues with altered flexibility, polarity, and binding properties. The scientific literature reviewed did not provide specific examples of heteroatom substitution within the alkyl backbone of Propionamide, 3,3'-trithiodi- or its close analogues. This represents an area for potential future research to expand the chemical diversity of this class of compounds.

Synthesis of Chiral Derivatives and Enantioselective Approaches

The introduction of chirality into the molecule can have profound effects on its biological activity. Chirality can be introduced at the alpha-carbon of the propionamide moiety or, if applicable, through the use of chiral N-substituents. The asymmetric synthesis of sulfur-containing compounds is an active area of research. nih.govscielo.org.mx

While specific methods for the enantioselective synthesis of Propionamide, 3,3'-trithiodi- were not found, general strategies for asymmetric synthesis can be considered. The use of chiral auxiliaries attached to the propionamide nitrogen could direct stereoselective reactions at the alpha-carbon. scielo.org.mx Furthermore, the synthesis could start from chiral building blocks, such as an enantiomerically pure substituted 3-mercaptopropionic acid, which would then be converted to the desired polysulfide. The development of catalytic enantioselective methods for the synthesis of chiral sulfur-containing compounds is a growing field and could offer efficient routes to such derivatives. nih.gov

Comparative Studies of Structure-Reactivity Relationships in Analogues

Understanding the relationship between the chemical structure of these analogues and their reactivity is crucial for designing molecules with specific properties. While comprehensive structure-reactivity studies for Propionamide, 3,3'-trithiodi- are not available, studies on related compounds can offer valuable insights.

For example, the reactivity of N,N'-dialkyl-3,3'-dithiodipropionamides is influenced by the nature of the N-alkyl group. Smaller analogues like N,N'-dimethyl-3,3'-dithiodipropionamide are noted to have higher reactivity in aqueous systems compared to more lipophilic analogues, which is attributed to reduced steric hindrance and better solubility. The length of the polysulfide chain is also expected to be a major determinant of reactivity, particularly with respect to redox chemistry and stability. Longer polysulfide chains are generally less stable and more susceptible to reactions such as sulfur extrusion. Comparative studies of analogues with varying N-substituents and polysulfide chain lengths would be necessary to establish clear structure-activity relationships. nih.govnih.govrsc.orgkcl.ac.ukmdpi.com

Advanced Analytical Methodologies for Propionamide, 3,3 Trithiodi

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and purification of complex mixtures. For a sulfur-containing compound like Propionamide (B166681), 3,3'-trithiodi-, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be tailored to provide robust analytical methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for Propionamide, 3,3'-trithiodi-. researchgate.net The development of a stability-indicating HPLC method is crucial for separating the main component from potential degradation products and process-related impurities. nih.gov

A typical reversed-phase HPLC (RP-HPLC) method can be developed using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. acs.org The selection of the mobile phase composition can be optimized to achieve the best separation of Propionamide, 3,3'-trithiodi- from its potential impurities. researchgate.net UV detection is commonly employed, and the wavelength should be selected to maximize the sensitivity for the analyte and its related substances. researchgate.net

Method validation is a critical step to ensure the reliability of the analytical procedure. oup.com Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). oup.comnih.gov

Table 1: Hypothetical HPLC Method Validation Data for Propionamide, 3,3'-trithiodi-

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.999 | ≥ 0.995 |

| Accuracy (Recovery %) | 98.5 - 101.2% | 98.0 - 102.0% |

| Precision (RSD %) | ||

| - Intraday | < 1.0% | ≤ 2.0% |

| - Interday | < 1.5% | ≤ 2.0% |

| LOD | 0.05 µg/mL | Reportable |

| LOQ | 0.15 µg/mL | Reportable |

| Specificity | No interference from blank, placebo, and known impurities | Peak purity > 0.999 |

This table presents hypothetical data based on typical validation results for similar organosulfur compounds. oup.comnih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile compounds. wur.nl Direct analysis of Propionamide, 3,3'-trithiodi- by GC may be challenging due to its potential for thermal degradation and low volatility. Therefore, derivatization is often employed to convert polar functional groups into more volatile and thermally stable derivatives. jfda-online.comyoutube.com

For a compound containing amide and thioether linkages, silylation is a common derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens on the amide groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. The derivatization reaction conditions, such as temperature and time, need to be optimized to ensure complete conversion.

The GC analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase. researchgate.net A flame ionization detector (FID) is a common choice for general-purpose analysis, while a sulfur-specific detector like a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) would offer enhanced selectivity and sensitivity for sulfur-containing compounds. wur.nlrestek.com

Capillary Electrophoresis (CE) for Purity Assessment and Isomer Separation

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.gov For Propionamide, 3,3'-trithiodi-, CE can be a valuable tool for purity assessment and the separation of potential isomers.

In capillary zone electrophoresis (CZE), the simplest form of CE, separation is based on the charge-to-size ratio of the analytes. wku.edu Since Propionamide, 3,3'-trithiodi- is a neutral molecule, its analysis by CZE would require the use of a charged additive in the background electrolyte to induce a charge on the molecule, or the use of micellar electrokinetic chromatography (MEKC). In MEKC, a surfactant is added to the buffer above its critical micelle concentration, and separation is achieved based on the partitioning of the analyte between the micelles and the surrounding buffer.

CE has demonstrated excellent capabilities in separating structurally similar sulfur-containing compounds and isomers. researchgate.netnih.gov For instance, CE methods have been developed for the separation of polycyclic aromatic sulfur heterocycles and their isomers. researchgate.netnih.gov

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are indispensable for the comprehensive analysis of complex samples.

GC-MS and LC-MS for Trace Analysis and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the identification and quantification of trace-level impurities. amazonaws.comspectroscopyonline.com

GC-MS combines the separation power of GC with the identification capabilities of MS. After separation on the GC column, the derivatized analytes enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify unknown impurities by comparing them to spectral libraries or by interpreting the fragmentation patterns. amazonaws.com GC-MS is particularly useful for identifying volatile and semi-volatile impurities that may be present in the starting materials or formed during the synthesis of Propionamide, 3,3'-trithiodi-. rsc.org

LC-MS is the technique of choice for the analysis of a wide range of compounds, including those that are not amenable to GC. spectroscopyonline.com LC-MS/MS, which involves tandem mass spectrometry, offers even greater selectivity and sensitivity for trace analysis. nih.govnih.gov This technique is highly effective for impurity profiling, allowing for the detection and characterization of low-level impurities in the drug substance. researchgate.net For Propionamide, 3,3'-trithiodi-, an LC-MS/MS method would be invaluable for detecting and identifying potential degradation products or process-related impurities with high confidence. researchgate.netrsc.org

Table 2: Hypothetical Impurity Profile of Propionamide, 3,3'-trithiodi- by LC-MS

| Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure/Identity |

| 5.2 | 150.05 | Starting Material A |

| 8.9 | 210.12 | Intermediate B |

| 12.5 | 329.08 | Propionamide, 3,3'-trithiodi- |

| 14.1 | 345.07 | Oxidized Impurity |

| 16.8 | 313.09 | Dimerization Byproduct |

This table presents a hypothetical impurity profile. The identification of impurities would require further structural elucidation.

LC-NMR for On-Line Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that directly couples the separation capabilities of HPLC with the structural elucidation power of NMR. mdpi.comsumitomo-chem.co.jp This allows for the acquisition of detailed structural information of compounds as they elute from the HPLC column, without the need for offline fraction collection and purification. taylorfrancis.comnih.gov

For the unambiguous identification of impurities and degradation products of Propionamide, 3,3'-trithiodi-, LC-NMR can be an invaluable tool. news-medical.net After separation by HPLC, the eluent is directed to the NMR spectrometer. One-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra can be acquired for each peak of interest. This provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry, which is often not obtainable from mass spectrometry alone. nsf.govrsc.org The structural information obtained from LC-NMR, combined with the molecular weight information from LC-MS, allows for the confident and complete characterization of unknown compounds. frontiersin.orgacs.org

Selected Chemical Applications and Material Science Contexts of Propionamide, 3,3 Trithiodi

Role in Polymer Chemistry as a Crosslinking Agent Precursor or Modifier

The unique structural feature of Propionamide (B166681), 3,3'-trithiodi-, namely the trithio linkage, suggests its potential utility in polymer chemistry. This functionality could serve as a dynamic covalent bond, enabling the development of self-healing or responsive polymer networks. The presence of amide functionalities further introduces the possibility of hydrogen bonding, which can contribute to the mechanical properties of a polymer matrix.

Recent advancements in polymer chemistry have focused on the synthesis of polythioamides due to their unique properties, such as high refractive indices and metal ion coordination capabilities. While direct polymerization of Propionamide, 3,3'-trithiodi- is not documented, its structural motifs are relevant to this class of polymers. For instance, multicomponent polymerizations using elemental sulfur, diamines, and dialdehydes have been developed to create aromatic polythioamides with high molecular weights and yields. rsc.org These methods highlight the feasibility of incorporating sulfur linkages into polymer backbones to achieve desirable material properties.

The trithio group in Propionamide, 3,3'-trithiodi- could also be envisioned as a precursor to a crosslinking agent. Cleavage of the central sulfur-sulfur bond could generate reactive dithiol species, which could then be used to crosslink various polymer systems. This approach is analogous to the use of disulfide-containing molecules in the development of self-healing and responsive materials.

Table 1: Potential Polymer Systems for Modification with Propionamide, 3,3'-trithiodi- or its Derivatives

| Polymer Type | Potential Role of Trithio-Compound | Anticipated Properties |

| Polyurethanes | Crosslinking agent precursor | Enhanced self-healing, redox-responsiveness |

| Polyacrylates | Modifier to introduce sulfur linkages | Increased refractive index, tunable mechanical properties |

| Epoxy Resins | Curing agent after reduction to dithiol | Improved thermal stability, dynamic covalent networks |

Application in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry revolves around non-covalent interactions, leading to the formation of complex, ordered structures from smaller molecular building blocks. rsc.org The structure of Propionamide, 3,3'-trithiodi-, with its hydrogen-bonding amide groups and a flexible trithio- backbone, presents intriguing possibilities for self-assembly.

While specific studies on the self-assembly of Propionamide, 3,3'-trithiodi- are not available, research on similar molecules demonstrates the importance of weak interactions in directing the formation of complex architectures. wiley.com The interplay between hydrogen bonding from the amide groups and van der Waals interactions involving the alkyl chains and the sulfur atoms would be a key area of investigation.

Investigation as a Ligand in Coordination Chemistry

The sulfur atoms in the trithio- group and the oxygen and nitrogen atoms in the amide functionalities of Propionamide, 3,3'-trithiodi- represent potential coordination sites for metal ions. This makes the compound a candidate for investigation as a ligand in coordination chemistry. The flexibility of the molecule could allow it to act as a chelating ligand, binding to a single metal center, or as a bridging ligand, connecting multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs).

The coordination of sulfur-containing ligands to metal ions is a well-established area of research, with applications in catalysis, sensing, and materials science. physicsandmathstutor.com The specific binding properties of Propionamide, 3,3'-trithiodi- would depend on the nature of the metal ion, the solvent system, and the conformational preferences of the ligand.

Table 2: Potential Metal Ion Coordination with Propionamide, 3,3'-trithiodi-

| Metal Ion | Potential Coordination Sites | Possible Resulting Structure |

| Soft Metals (e.g., Ag+, Hg2+) | Primarily through sulfur atoms of the trithio- group | 1D or 2D coordination polymers |

| Transition Metals (e.g., Cu2+, Ni2+) | Both sulfur and amide (O, N) atoms | Chelated monomeric or dimeric complexes |

| Lanthanides | Primarily through amide oxygen atoms | Luminescent coordination compounds |

Potential in Responsive Materials or Dynamic Covalent Chemistry

Dynamic covalent chemistry utilizes reversible chemical reactions to create materials that can adapt their structure and properties in response to external stimuli. chemrxiv.orgalfa-chemistry.com The trithio- bond in Propionamide, 3,3'-trithiodi- is an ideal candidate for this purpose. This bond can be cleaved and reformed under specific conditions, such as changes in redox potential or exposure to certain wavelengths of light.

Incorporating this molecule into a polymer network could lead to the development of responsive materials. For example, a material crosslinked with Propionamide, 3,3'-trithiodi- could exhibit self-healing properties. rsc.orgCurrent time information in Bangalore, IN. If the material is damaged, a change in the local environment could trigger the cleavage of the trithio- bonds, allowing the polymer chains to move and re-form connections, thus repairing the damage. Such materials have potential applications in coatings, electronics, and biomedical devices. fishersci.ca

The responsiveness of the trithio- bond could also be harnessed to create sensors or drug delivery systems. A change in the physiological environment, such as the redox state within a cell, could trigger the cleavage of the trithio- linkage and the release of a therapeutic agent.

Fundamental Studies in Organic Sulfur Chemistry and Polysulfide Reactivity

The chemistry of organic polysulfides is a field of growing interest due to their presence in biological systems and their unique reactivity. titech.ac.jp Propionamide, 3,3'-trithiodi- serves as an interesting model compound for fundamental studies in this area. Research into its synthesis, stability, and reactivity would contribute to a better understanding of the behavior of organic trithio- compounds.

Key areas of investigation would include the mechanisms of its formation and decomposition, its reactions with nucleophiles and electrophiles, and its electrochemical properties. The presence of the amide groups could influence the reactivity of the trithio- linkage through intramolecular interactions.

Studies on the microbial degradation of related disulfide compounds, such as 3,3'-dithiodipropionic acid, have revealed novel metabolic pathways. tcichemicals.com Similar investigations into the biodegradability of Propionamide, 3,3'-trithiodi- could provide insights into the environmental fate of sulfur-containing organic molecules and potentially uncover new enzymatic activities. The reactivity of polysulfides is complex, and they can act as both reducing and oxidizing agents, participating in a variety of chemical transformations. google.com

Future Research Directions and Emerging Paradigms in Propionamide, 3,3 Trithiodi Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms